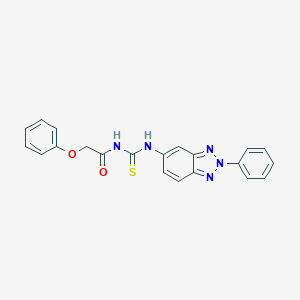
N-(phenoxyacetyl)-N'-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(phenoxyacetyl)-N'-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)thiourea is a complex organic compound with the molecular formula C21H17N5O2S and a molecular weight of 403.5 g/mol. This compound is characterized by the presence of a benzotriazole moiety, which is known for its stability and diverse applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(phenoxyacetyl)-N'-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)thiourea typically involves multiple steps, starting from the preparation of intermediate compounds. One common method involves the coupling of phenoxyacetic acid with 2-phenyl-2H-benzotriazole-5-thiol in the presence of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
N-(phenoxyacetyl)-N'-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学的研究の応用
N-(phenoxyacetyl)-N'-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)thiourea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of UV stabilizers, coatings, and other materials that require high stability and resistance to degradation.
作用機序
The mechanism of action of N-(phenoxyacetyl)-N'-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)thiourea involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to the modulation of cellular processes and pathways, contributing to the compound’s biological effects .
類似化合物との比較
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazole: Known for its UV-absorbing properties and used as a UV stabilizer in plastics and coatings.
2-(2H-Benzotriazol-2-yl)-4-methylphenol: Another UV stabilizer with similar applications in the industry.
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol: Used in various industrial applications for its stability and protective properties.
Uniqueness
N-(phenoxyacetyl)-N'-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)thiourea stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
特性
分子式 |
C21H17N5O2S |
|---|---|
分子量 |
403.5 g/mol |
IUPAC名 |
2-phenoxy-N-[(2-phenylbenzotriazol-5-yl)carbamothioyl]acetamide |
InChI |
InChI=1S/C21H17N5O2S/c27-20(14-28-17-9-5-2-6-10-17)23-21(29)22-15-11-12-18-19(13-15)25-26(24-18)16-7-3-1-4-8-16/h1-13H,14H2,(H2,22,23,27,29) |
InChIキー |
UROHZWSSQUKDMX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)COC4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)COC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-fluorobenzamide](/img/structure/B328570.png)
![3-chloro-N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide](/img/structure/B328574.png)
![Methyl 4-[(5-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B328575.png)
![4-[[4-[(Z)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B328576.png)
![ethyl 2-[5-bromo-2-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(2-isopropoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B328578.png)
![N-(2-chlorobenzoyl)-N'-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]thiourea](/img/structure/B328579.png)
![5-bromo-N-[4-(4-chlorophenoxy)phenyl]furan-2-carboxamide](/img/structure/B328580.png)
![N-[4-(4-chlorophenoxy)phenyl]butanamide](/img/structure/B328582.png)
![N-[[2-(4-fluorophenyl)benzotriazol-5-yl]carbamothioyl]-2-phenoxyacetamide](/img/structure/B328584.png)
![N-[(3-chloro-4-methylphenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide](/img/structure/B328585.png)
![N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-phenylacetamide](/img/structure/B328589.png)
![3,5-dimethoxy-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B328591.png)
![N-[(3-chloro-2-methylphenyl)carbamothioyl]-3,5-dimethoxybenzamide](/img/structure/B328592.png)
![N-[(2,3-dichlorophenyl)carbamothioyl]-3,5-dimethoxybenzamide](/img/structure/B328593.png)
